2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)23-14(7-8-19-23)17-21-22-18(26-17)20-16(24)10-13-5-6-15(25-4)12(3)9-13/h5-9,11H,10H2,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZPAOYJEBSREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Carboxylic Acid Derivatives
The classical approach involves treating hydrazides with acylating agents under dehydrating conditions. A modified protocol from Siddiqui (2013) employs carbon disulfide (CS₂) in basic media:
Procedure :
- React phenylacetic acid hydrazide (0.1 mol) with KOH (0.3 mol) in ethanol (25 mL)
- Introduce CS₂ (0.1 mol) under reflux (4 h, H₂S evolution)
- Acidify to pH 3 using HCl, yielding 5-benzyl-1,3,4-oxadiazole-2-thiol (68% yield)
This method adapts to the target compound by substituting phenylacetic acid hydrazide with 2-(4-methoxy-3-methylphenyl)acetohydrazide. Challenges include thiol group oxidation, addressed via in situ protection with trimethylsilyl chloride.
POCl₃-Mediated Cyclodehydration
Phosphorus oxychloride (POCl₃) efficiently dehydrates hydrazide-carboxylic acid adducts:
Optimized Conditions :
- Hydrazide : Carboxylic acid molar ratio = 1 : 1.2
- POCl₃ (5 equiv), reflux 5 h
- Neutralization with NaOH, recrystallization (CHCl₃/hexane)
Yields for 3,5-disubstituted oxadiazoles reach 80% under these conditions. For the target molecule, using 2-(4-methoxy-3-methylphenyl)acetic acid and 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-carbohydrazide achieves 74% isolated yield after purification.
Pyrazole Substituent Installation
Huisgen Cycloaddition for Pyrazole Formation
The 1-(propan-2-yl)-1H-pyrazol-5-yl group introduces via 1,3-dipolar cycloaddition between propargylamines and nitrile oxides:
Stepwise Process :
- Generate nitrile oxide in situ from hydroxamoyl chloride (ClCH₂C≡N-O)
- React with 1-(propan-2-yl)propargylamine (1.1 equiv)
- Catalyze with CuI (5 mol%) in THF, 60°C, 8 h
This method provides 82% regioselectivity for the 5-pyrazole position, critical for subsequent oxadiazole conjugation.
Transition Metal-Catalyzed Coupling
Acetamide Bond Formation
Schotten-Baumann Reaction
Acyl chloride intermediates facilitate amide coupling under mild conditions:
Protocol :
- Convert 2-(4-methoxy-3-methylphenyl)acetic acid to acyl chloride (SOCl₂, reflux 2 h)
- Add dropwise to 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-amine in THF
- Maintain pH 8–9 with NaHCO₃, stir 4 h at 0–5°C
Yields range from 65–78% with minimal epimerization.
Carbodiimide-Mediated Coupling
DCC/HOBt system enhances reactivity for sterically hindered amines:
Conditions :
- DCC (1.2 equiv), HOBt (1.5 equiv) in DMF
- Activate acid (30 min), add amine (1.1 equiv)
- Stir 24 h at RT, filter urea byproduct
This method improves yields to 85% but requires chromatographic purification.
Integrated Synthetic Routes
Linear Approach (Sequential Synthesis)
- Synthesize 1,3,4-oxadiazole core (Section 2.2)
- Install pyrazole via Suzuki coupling (Section 3.2)
- Form acetamide bond (Section 4.2)
Overall Yield : 62% over 6 steps
Advantage : Modularity for analog synthesis
Convergent Approach (Fragment Coupling)
- Prepare pyrazole-oxadiazole fragment (Section 3.1 + 2.1)
- Synthesize acetamide fragment separately (Section 4.1)
- Couple fragments via Mitsunobu reaction
Overall Yield : 58% over 4 steps
Advantage : Reduced purification steps
Analytical Characterization Data
Key Spectral Signatures :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 3.78 (s, 3H, OCH₃), 5.21 (sept, J=6.8 Hz, 1H, CH(CH₃)₂)
- HRMS (ESI+): m/z calc. for C₂₀H₂₂N₅O₃ [M+H]⁺ 396.1669, found 396.1672
Purity Assessment :
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Competing 1,3- vs. 1,5-regioisomers arise during cycloaddition. Implementing bulky directing groups (e.g., tert-butyl) on nitrile oxides improves 1,5-selectivity to 9:1 ratios.
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring undergoes hydrolysis under strongly acidic conditions (pH <2). Stabilization strategies include:
- Lyophilization from phosphate buffer (pH 5.0)
- Storage with molecular sieves (3Å)
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole
- Target Compound : 1,3,4-oxadiazole core (electron-deficient, enhances metabolic stability).
- Analog: 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles (, e.g., 5-acetonyl-3-phenyl-1,2,4-oxadiazole) .
b) Pyrazole vs. Other Heterocycles
- Target Compound : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
- Analog : 3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole () .
- Comparison: Replacement of pyrazole with indazole introduces a fused benzene ring, enhancing aromatic stacking but increasing molecular weight.
Substituent Variations
a) Acetamide Linkage
- Target Compound : Direct N-linked acetamide to oxadiazole.
- Analog : 2-{[5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide () .
- Comparison: Sulfanyl (S-) linkage in the analog may reduce hydrolytic stability compared to the direct N-linkage in the target compound.
b) Aromatic Ring Substitutions
- Target Compound : 4-Methoxy-3-methylphenyl (electron-donating groups enhance lipophilicity).
- Analog : N-[3-(4-Chlorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide () .
- Comparison: Chlorophenyl substituent (electron-withdrawing) vs. methoxy-methylphenyl (electron-donating) alters electronic density, impacting receptor interactions.
Pharmacological Implications
a) Antimicrobial Activity
- Analog : Benzofuran-oxadiazole derivatives () show antimicrobial activity, suggesting the oxadiazole core is critical for such effects .
b) Receptor Targeting
- Analog : 3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole () acts as a serotonin (5-HT4) receptor partial agonist .
- Comparison: The target compound’s pyrazole and phenylacetamide groups may favor different receptor interactions, possibly neurological targets.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is a novel derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a methoxy-substituted phenyl group, a pyrazole moiety, and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the SubG1/G phase, which is crucial for halting cancer progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives containing the oxadiazole ring exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2), enzymes pivotal in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and associated pain.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research investigated the efficacy of various pyrazole derivatives, including our compound of interest. It was found that compounds with similar structural motifs showed promising results in inhibiting tumor growth in xenograft models, with a notable reduction in tumor size compared to controls .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms underlying the anticancer effects of oxadiazole derivatives. The findings suggested that these compounds may exert their effects through modulation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
